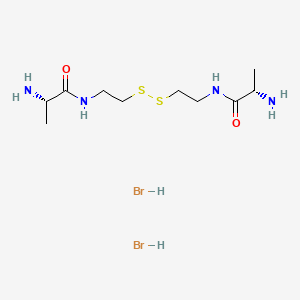
Propionamide, N,N'-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a propionamide group and a dithiodiethylene linkage, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) typically involves the reaction of propionamide with dithiodiethylene and subsequent bromination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve the final product in its dihydrobromide form.
Chemical Reactions Analysis
Types of Reactions
Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve specific temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.
Scientific Research Applications
Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The dithiodiethylene linkage plays a crucial role in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler analog with similar structural features but lacking the dithiodiethylene linkage.
Acetamide: Another related compound with a smaller alkyl group.
Formamide: The simplest amide, used for comparison in terms of reactivity and properties.
Uniqueness
Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) is unique due to its dithiodiethylene linkage, which imparts distinct chemical and biological properties
Properties
CAS No. |
97314-13-1 |
|---|---|
Molecular Formula |
C10H24Br2N4O2S2 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-[2-[[(2S)-2-aminopropanoyl]amino]ethyldisulfanyl]ethyl]propanamide;dihydrobromide |
InChI |
InChI=1S/C10H22N4O2S2.2BrH/c1-7(11)9(15)13-3-5-17-18-6-4-14-10(16)8(2)12;;/h7-8H,3-6,11-12H2,1-2H3,(H,13,15)(H,14,16);2*1H/t7-,8-;;/m0../s1 |
InChI Key |
CNHWVTMMLHDPJW-FOMWZSOGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)N)N.Br.Br |
Canonical SMILES |
CC(C(=O)NCCSSCCNC(=O)C(C)N)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















